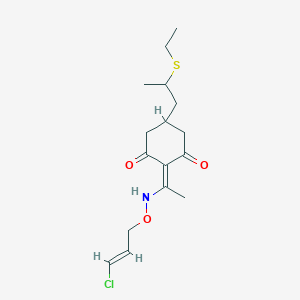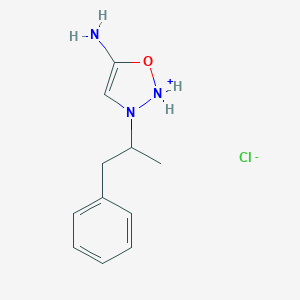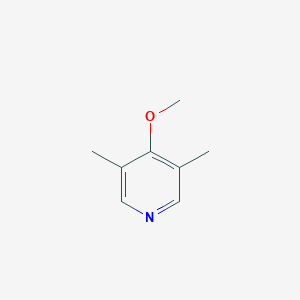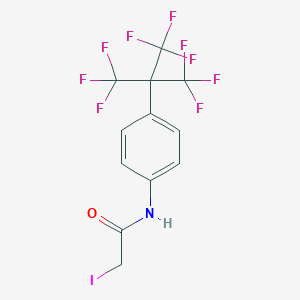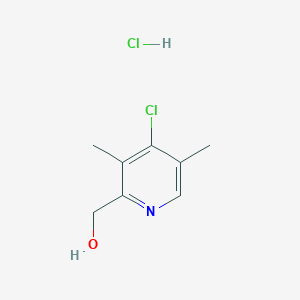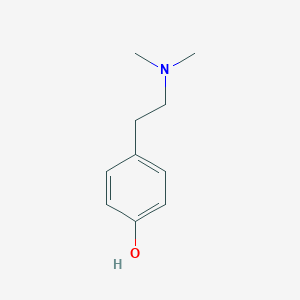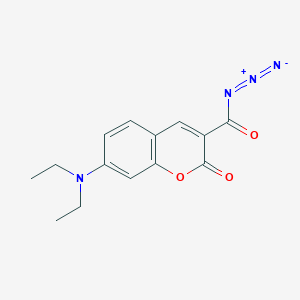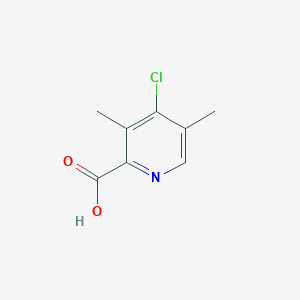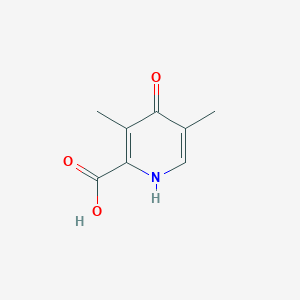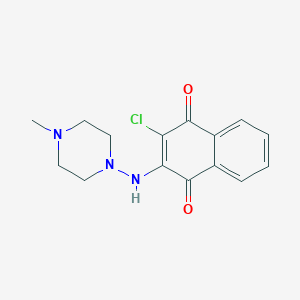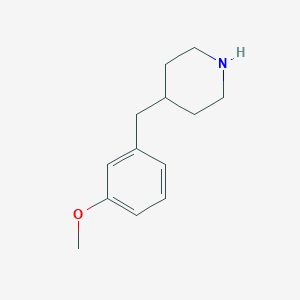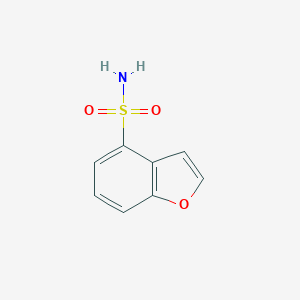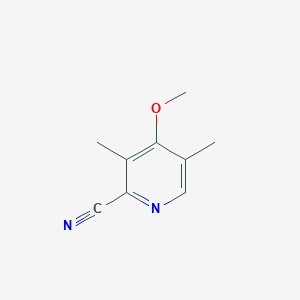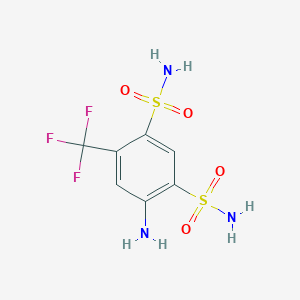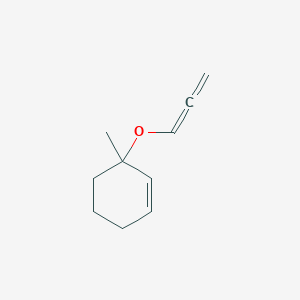
3-Methyl-3-(1,2-propadienyloxy)cyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(1,2-propadienyloxy)cyclohexene is an organic compound that belongs to the family of cycloalkenes. It is commonly known as MCP and is widely used in scientific research. MCP is a colorless liquid with a pungent odor and is highly reactive due to its triple bond. It has been extensively studied due to its potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of MCP is not fully understood, but it is believed to act as a potent electrophile due to its triple bond. It can react with various nucleophiles, including water, alcohols, and amines, to form various products. The reaction is highly exothermic and can be used to generate heat and light.
Biochemische Und Physiologische Effekte
MCP has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antimicrobial activity against various bacterial and fungal strains. MCP has been evaluated for its potential to treat various diseases, including cancer and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MCP has several advantages for use in lab experiments. It is highly reactive and can be used to form various functional groups. It is also easy to synthesize and purify. However, MCP is highly reactive and can be dangerous to handle. It can react with various nucleophiles, including water, and can cause severe burns and other injuries.
Zukünftige Richtungen
There are several future directions for the use of MCP in scientific research. It can be used to synthesize various compounds with unique properties, including polymers and other materials. It can also be used to study the mechanism of action of various enzymes and other biological molecules. Additionally, MCP can be evaluated for its potential to treat various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 3-Methyl-3-(1,2-propadienyloxy)cyclohexene is a highly reactive organic compound that has been extensively studied due to its potential applications in various fields. It is commonly used in organic synthesis, material science, and medicinal chemistry. MCP has several advantages for use in lab experiments, but it is also highly reactive and can be dangerous to handle. There are several future directions for the use of MCP in scientific research, including the synthesis of various compounds and the evaluation of its potential to treat various diseases.
Synthesemethoden
The synthesis of MCP involves the reaction between 3-methylcyclohex-2-en-1-one and propargyl alcohol in the presence of a base. The reaction takes place through a nucleophilic addition-elimination mechanism, resulting in the formation of the triple bond. The yield of the reaction is high, and the product can be easily purified through distillation.
Wissenschaftliche Forschungsanwendungen
MCP has been widely used in scientific research due to its unique chemical properties. It is commonly used as a reagent in organic synthesis, where it can be used to form various functional groups. It is also used in material science, where it can be used to create polymers and other materials with unique properties.
Eigenschaften
CAS-Nummer |
150546-39-7 |
|---|---|
Produktname |
3-Methyl-3-(1,2-propadienyloxy)cyclohexene |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
InChI |
InChI=1S/C10H14O/c1-3-9-11-10(2)7-5-4-6-8-10/h5,7,9H,1,4,6,8H2,2H3 |
InChI-Schlüssel |
FQOAOCVSVBWWSS-UHFFFAOYSA-N |
SMILES |
CC1(CCCC=C1)OC=C=C |
Kanonische SMILES |
CC1(CCCC=C1)OC=C=C |
Synonyme |
Cyclohexene, 3-methyl-3-(1,2-propadienyloxy)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



